molecular formula C23H19N5OS B2564166 6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 344263-06-5

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2564166
CAS No.: 344263-06-5
M. Wt: 413.5
InChI Key: NEJPRBOXPIVLNN-UHFFFAOYSA-N
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Description

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound characterized by its unique pentacyclic structure

Scientific Research Applications

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs that contain 1,2,4-triazole and pyrimidine rings work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound and developing methods for its synthesis. Given the presence of the 1,2,4-triazole and pyrimidine rings, this compound could potentially have pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves multiple steps, starting with the preparation of the core pentacyclic structure. This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The benzylsulfanyl group is then introduced through a nucleophilic substitution reaction, using benzylthiol as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts.

Chemical Reactions Analysis

Types of Reactions

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is unique due to its highly complex pentacyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS/c29-21-18-13-24-22-25-23(30-14-15-6-2-1-3-7-15)26-28(22)20(18)12-19-17-9-5-4-8-16(17)10-11-27(19)21/h1-9,13,19H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPRBOXPIVLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC=CC=C5)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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